3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine

Descripción

Systematic Nomenclature and Structural Identification

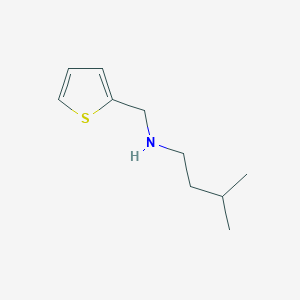

This compound exhibits a well-defined molecular structure characterized by the molecular formula C₁₀H₁₇NS and a molecular weight of 183.31 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, identifying the compound as a secondary amine derivative where a 3-methylbutan-1-amine chain is linked to a thiophen-2-ylmethyl substituent through the nitrogen atom. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)CCNCC1=CC=CS1, which clearly delineates the connectivity between the aliphatic and heterocyclic components.

The compound is also recognized under the alternative systematic name N-isopentyl-N-(2-thienylmethyl)amine, reflecting the branched nature of the aliphatic chain and the position of substitution on the thiophene ring. This nomenclature variation demonstrates the flexibility inherent in organic chemical naming systems while maintaining chemical accuracy. The structural identification encompasses a thiophene ring system attached via a methylene bridge to the nitrogen atom of a branched pentylamine chain, creating a unique molecular architecture that combines aromatic heterocyclic properties with aliphatic amine functionality.

The molecular structure demonstrates computational chemistry parameters that reflect its chemical behavior and physical properties. The topological polar surface area measures 12.03 square angstroms, indicating relatively low polarity despite the presence of the nitrogen and sulfur heteroatoms. The calculated logarithmic partition coefficient value of 2.8838 suggests moderate lipophilicity, while the molecule contains two hydrogen bond acceptors, one hydrogen bond donor, and five rotatable bonds, contributing to its conformational flexibility.

Historical Development in Heterocyclic Amine Chemistry

The historical development of heterocyclic amine chemistry provides crucial context for understanding the significance of this compound within the broader landscape of organic chemical research. The foundation of thiophene chemistry traces back to 1882 when Viktor Meyer discovered thiophene as a contaminant in benzene, marking a pivotal moment in heterocyclic chemistry. Meyer's initial observation involved the reaction between isatin and sulfuric acid with crude benzene, which produced a characteristic blue indophenin dye, ultimately leading to the identification of thiophene as the active component responsible for this transformation.

The systematic study of heterocyclic amines gained momentum throughout the nineteenth and twentieth centuries, with researchers recognizing the fundamental importance of nitrogen-containing heterocycles in biological systems and synthetic chemistry. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements, emerged as one of the most significant classes of organic molecules, ultimately comprising more than half of all known chemical compounds. The particular subset of heterocyclic amines, characterized by the presence of both heterocyclic rings and amine functional groups, demonstrated exceptional versatility in pharmaceutical and materials science applications.

The development of synthetic methodologies for thiophene-containing compounds expanded significantly with the introduction of classical synthetic approaches such as the Paal-Knorr thiophene synthesis. This methodology, involving the cyclization of 1,4-diketones with sulfidizing reagents such as phosphorus pentasulfide, established fundamental principles for constructing thiophene ring systems. The evolution of these synthetic strategies provided the foundation for developing more complex thiophene derivatives, including compounds that incorporate both thiophene moieties and amine functionalities.

Modern heterocyclic amine chemistry has been further enhanced by the development of tandem synthetic approaches and multi-component coupling reactions. Recent research has demonstrated the feasibility of synthesizing N-methylated tertiary amines through three-component coupling reactions involving carbonyl compounds, amines, and alcohols, showcasing the continued evolution of synthetic methodologies in this field. These advances in synthetic chemistry have enabled the preparation of increasingly sophisticated heterocyclic amine structures, contributing to the accessibility of compounds such as this compound for research applications.

Position Within Thiophene Derivative Classifications

This compound occupies a specific niche within the comprehensive classification system of thiophene derivatives, representing a category of compounds where the thiophene ring system is linked to non-aromatic substituents through methylene bridges. Thiophene itself serves as the foundational structure for this classification, consisting of a planar five-membered aromatic ring containing one sulfur atom and four carbon atoms, designated by the molecular formula C₄H₄S. The aromatic character of thiophene, comparable to that of benzene, provides the electronic foundation for the extensive substitution chemistry observed in thiophene derivatives.

The classification of thiophene derivatives encompasses several major categories based on the nature and position of substituents attached to the thiophene ring system. Primary classifications include simple alkyl- and aryl-substituted thiophenes, thiophene carboxylic acids and their derivatives, thiophene aldehydes and ketones, and thiophene-containing heterocyclic systems. Within this framework, this compound belongs to the category of thiophene-containing amine derivatives, specifically those featuring methylene-bridged aliphatic amine substituents.

The positional classification of thiophene derivatives relies on the numbering system where the sulfur atom occupies position 1, and subsequent carbon atoms are numbered sequentially around the ring. In this compound, the methylene bridge connecting to the amine functionality is attached at the 2-position of the thiophene ring, placing it within the 2-substituted thiophene subfamily. This positioning is significant because substitution at the 2-position (alpha to sulfur) often results in different electronic and steric effects compared to substitution at the 3-position (beta to sulfur).

| Classification Category | Structural Feature | Example in Target Compound |

|---|---|---|

| Heterocyclic Type | Five-membered sulfur-containing ring | Thiophene moiety |

| Substitution Pattern | 2-Position substitution | Methylene bridge at position 2 |

| Functional Group | Secondary amine | N-alkyl substitution |

| Bridging Element | Methylene linkage | -CH₂- connecting group |

| Aliphatic Component | Branched alkyl chain | 3-Methylbutan-1-amine |

The compound also demonstrates characteristics of heterocyclic building blocks, a specialized classification within pharmaceutical and materials chemistry research. Heterocyclic building blocks are designed to serve as versatile synthetic intermediates that can be incorporated into more complex molecular architectures while retaining their distinctive heterocyclic properties. This classification emphasizes the potential utility of this compound in synthetic chemistry applications, where the thiophene moiety can participate in various chemical transformations while the amine functionality provides additional sites for molecular elaboration.

Propiedades

IUPAC Name |

3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NS/c1-9(2)5-6-11-8-10-4-3-7-12-10/h3-4,7,9,11H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLXFIXQFGJXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine typically involves the reaction of 3-methylbutan-1-amine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydrothiophene derivatives.

Substitution: Various N-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of derivatives with enhanced biological activities or altered pharmacokinetic properties. The compound can undergo various reactions, such as oxidation to form sulfoxides or sulfones, and nucleophilic substitution reactions to create derivatives with different functional groups .

Biology

Research has indicated that compounds containing thiophene rings exhibit diverse biological activities. This compound is being investigated for its potential antimicrobial and anticancer properties. Studies suggest that the thiophene moiety may interact with biological targets such as enzymes or receptors, modulating their activity through π-π interactions with aromatic residues in proteins and hydrogen bonding via the amine group .

Medicine

The compound has potential applications in medicine, particularly as a pharmaceutical intermediate. Its structural features make it suitable for developing drugs targeting specific biological pathways. For instance, compounds derived from this compound have been explored for their ability to inhibit microtubule polymerization, which is crucial for cancer cell proliferation .

Case Study 1: Anticancer Activity

In recent studies, derivatives of this compound were evaluated for their effectiveness against various cancer cell lines. Certain derivatives demonstrated significant inhibition of tubulin polymerization, leading to potent antiproliferative effects with IC50 values ranging from 2.6 to 18 nM. These findings highlight the potential of this compound class in developing new cancer therapies .

Case Study 2: Antimicrobial Properties

Another area of research focuses on the antimicrobial properties of thiophene-containing compounds. Preliminary results suggest that this compound exhibits activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Mecanismo De Acción

The mechanism of action of 3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amine group play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

4-((Furan-2-ylmethyl)thio)butan-1-amine (2a)

- Structure : Replaces thiophene with a furan ring and introduces a thioether linkage.

- Comparison : The furan ring offers oxygen-based polarity, contrasting with the sulfur-rich thiophene in the target compound. This difference may alter electronic properties and metabolic stability.

4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine

- Structure : Incorporates a trifluoromethyl group on the butanamine chain.

- Comparison: The trifluoro substitution could improve pharmacokinetic profiles compared to the non-fluorinated target compound.

Butan-1-amine

2-Methyl-N-(2'-phenylethyl)-butanamide

N-Tritylethane-1,2-diamine (8)

N,N-Dibenzyl-3-ethoxy-3-methylbutan-1-amine

- Synthesis: Involves alkylation of 4-(dibenzylamino)-2-methylbutan-2-ol with ethyl iodide .

- Comparison : Similar alkylation strategies could apply to the target compound, though the thiophene group may require specialized catalysts or conditions.

Key Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Thiophene vs.

- Fluorine Substitution : Trifluoro analogs (e.g., 4,4,4-trifluoro derivatives) show increased metabolic stability, suggesting that halogenation could be explored for the target compound to improve pharmacokinetics .

- Biological Activity Gap : While butan-1-amine derivatives exhibit mosquito attractant or antimicrobial properties , the target compound’s bioactivity remains unstudied, highlighting a research opportunity.

Actividad Biológica

3-Methyl-N-(thiophen-2-ylmethyl)butan-1-amine is an organic compound that belongs to the class of amines and features a thiophene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, presenting data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's structure allows for various chemical interactions, particularly due to the presence of the thiophene ring, which enhances its biological activity through specific molecular target interactions.

The mechanism of action for this compound involves its interaction with various biological targets such as enzymes and receptors. The thiophene ring contributes to the compound's binding affinity, influencing its pharmacological effects. Research indicates that compounds with similar structures often exhibit significant biological activities by modulating signaling pathways or enzyme functions.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiophene rings have shown promising results against various bacterial strains and fungi.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

These findings suggest that modifications in the molecular structure can enhance antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using in vitro models. For example, compounds with similar structures have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 84.5 | 25 |

| Compound B | 90.1 | 15 |

These results indicate that the compound may serve as a lead for developing new anti-inflammatory agents.

Anticancer Activity

Recent studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For instance, a derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of human cancer cell lines, indicating moderate activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 90 |

| CaCo-2 (colon adenocarcinoma) | 85 |

| H9c2 (rat heart myoblasts) | 95 |

These findings highlight the potential of thiophene-containing amines in cancer therapeutics.

Case Studies

- Study on Antimicrobial Activity : A study published in PubMed Central examined a series of thiophene derivatives and their antimicrobial activities against clinical isolates. The study found that certain modifications significantly enhanced their efficacy against resistant strains .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of thiophene derivatives in RAW264.7 macrophages, demonstrating their ability to inhibit pro-inflammatory cytokine production effectively .

- Cytotoxicity Evaluation : A comprehensive analysis assessed the cytotoxic effects of various thiophene derivatives on multiple cancer cell lines, revealing promising candidates for further development .

Q & A

Q. What are the recommended synthetic routes for 3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Alkylation : React 3-methylbutan-1-amine with thiophene-2-carboxaldehyde under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the secondary amine.

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) to isolate intermediates.

Salt Formation : Convert the free base to a hydrochloride salt for improved crystallinity (evaporate in HCl/ethanol).

Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate). Purity >95% is achievable with recrystallization from ethanol/water (1:1).

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

- 1H/13C NMR : Thiophene protons appear as a multiplet at δ 6.8–7.2 ppm; methyl groups on the butanamine backbone resonate at δ 1.0–1.5 ppm.

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 224.12 (C₁₁H₁₈NS).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Mount crystals in inert oil and collect data at 100 K.

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Receptor Binding Assays : Screen for dopamine receptor (D2/D3) affinity using radioligand displacement (e.g., [³H]spiperone).

- In Vitro Toxicity : Assess cytotoxicity in HEK-293 cells via MTT assay (IC₅₀ > 100 µM indicates low toxicity).

- Solubility Testing : Measure solubility in PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm).

Q. How can isomer formation during synthesis be minimized?

Methodological Answer:

- Steric Control : Use bulky reducing agents (e.g., L-Selectride) to favor the desired stereoisomer.

- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol 90:10) to resolve enantiomers.

- Dynamic NMR : Monitor isomerization kinetics at variable temperatures (25–60°C).

Advanced Research Questions

Q. What mechanistic insights explain its interaction with neurotransmitter receptors?

Methodological Answer:

- Docking Studies : Perform molecular docking (AutoDock Vina) using the D3 receptor crystal structure (PDB: 3PBL). The thiophene moiety likely engages in π-π stacking with Phe346, while the amine group forms hydrogen bonds with Asp110.

- Mutagenesis : Validate binding sites by expressing D3 receptor mutants (e.g., Asp110Ala) in CHO cells and measuring ligand displacement.

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- QSAR Analysis : Build a model using descriptors like logP, polar surface area, and H-bond donors. Prioritize derivatives with logP 2–4 and <2 H-bond donors for blood-brain barrier penetration.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Focus on RMSD <2 Å for the binding pocket.

Q. How should conflicting data on synthetic yields be resolved?

Methodological Answer:

- DoE Optimization : Use a factorial design (temperature, solvent, catalyst) to identify critical parameters. For example, higher yields (>70%) are achieved in THF vs. DMF due to reduced side reactions.

- By-Product Analysis : Characterize impurities via LC-MS/MS; common by-products include over-alkylated species (e.g., bis-thiophene derivatives).

Q. What strategies validate structure-activity relationships (SAR) for analogs?

Methodological Answer:

- Analog Synthesis : Replace the thiophene group with furan or pyridine (see for analogous structures).

- Pharmacophore Mapping : Overlay active/inactive analogs (Discovery Studio) to identify essential groups (e.g., the thiophene methyl enhances lipophilicity).

- Functional Assays : Compare cAMP inhibition (D2 receptor activation) across analogs using a luminescent assay.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.